Cas no 78060-46-5 (6-Chloro-2-Piperazin-1-Yl-Quinoline)
6-Chloro-2-Piperazin-1-Yl-Quinoline Chemical and Physical Properties
Names and Identifiers
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- Quinoline,6-chloro-2-(1-piperazinyl)-
- 6-chloro-2-piperazin-1-ylquinoline
- 6-Chloro-2-piperazin-1-yl-quinoline
- 6-chloro-2-(1-piperazinyl)quinoline
- 6-Chloro-2-(piperazin-1-yl)quinoline
- 6-chloroquipazine
- CHEMBL290537
- GSFXEINORRSYJW-UHFFFAOYSA-N
- PD182876
- MFCD04115274
- AB19847
- FT-0719429
- BDBM50090216
- SCHEMBL4182196
- A839320
- DTXSID60437575
- 78060-46-5
- CS-0340070
- DB-075405
- 6-Chloro-2-Piperazin-1-Yl-Quinoline
-
- MDL: MFCD04115274
- Inchi: 1S/C13H14ClN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
- InChI Key: GSFXEINORRSYJW-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C=CC(=N2)N1CCNCC1
Computed Properties
- Exact Mass: 247.08800
- Monoisotopic Mass: 247.0876252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- PSA: 28.16000
- LogP: 2.69160
6-Chloro-2-Piperazin-1-Yl-Quinoline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloro-2-Piperazin-1-Yl-Quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM145155-1g |
6-Chloro-2-piperazin-1-yl-quinoline |
78060-46-5 | 95% | 1g |
$970 | 2024-07-23 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0011-25g |
6-Chloro-2-piperazin-1-yl-quinoline |
78060-46-5 | 97% | 25g |
0.0CNY | 2021-07-19 | |
| TRC | C733853-50mg |
6-Chloro-2-Piperazin-1-Yl-Quinoline |
78060-46-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C733853-100mg |
6-Chloro-2-Piperazin-1-Yl-Quinoline |
78060-46-5 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C733853-500mg |
6-Chloro-2-Piperazin-1-Yl-Quinoline |
78060-46-5 | 500mg |
$ 320.00 | 2022-06-06 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0011-1g |
6-Chloro-2-piperazin-1-yl-quinoline |
78060-46-5 | 97% | 1g |
8463.46CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0011-5g |
6-Chloro-2-piperazin-1-yl-quinoline |
78060-46-5 | 97% | 5g |
33904.74CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0011-500mg |
6-Chloro-2-piperazin-1-yl-quinoline |
78060-46-5 | 97% | 500mg |
4655.75CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0011-250mg |
6-Chloro-2-piperazin-1-yl-quinoline |
78060-46-5 | 97% | 250mg |
2756.14CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0011-100mg |
6-Chloro-2-piperazin-1-yl-quinoline |
78060-46-5 | 97% | 100mg |
1797.85CNY | 2021-07-19 |
6-Chloro-2-Piperazin-1-Yl-Quinoline Suppliers
6-Chloro-2-Piperazin-1-Yl-Quinoline Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 6-Chloro-2-Piperazin-1-Yl-Quinoline
Introduction to 6-Chloro-2-Piperazin-1-Yl-Quinoline (CAS No. 78060-46-5)
6-Chloro-2-Piperazin-1-Yl-Quinoline, identified by the Chemical Abstracts Service registry number 78060-46-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline class, which is well-documented for its broad spectrum of biological activities and utility in the development of therapeutic agents. The structural features of 6-Chloro-2-Piperazin-1-Yl-Quinoline, particularly the presence of a chloro substituent and a piperazine moiety, contribute to its unique chemical properties and potential applications in drug discovery.
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The introduction of a piperazine ring at the 2-position and a chloro group at the 6-position in 6-Chloro-2-Piperazin-1-Yl-Quinoline enhances its interactability with biological targets, making it a promising candidate for further investigation. The compound’s ability to modulate enzyme activity and receptor binding has been explored in various preclinical studies, highlighting its potential as a lead compound for novel therapeutic interventions.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 6-Chloro-2-Piperazin-1-Yl-Quinoline and biological targets. These studies have revealed that the compound can engage with multiple binding sites on proteins, suggesting its versatility in drug design. For instance, research has shown that derivatives of this compound can inhibit kinases and other enzymes involved in signal transduction pathways, which are critical in cancer biology. The chloro substituent plays a pivotal role in these interactions by enhancing binding affinity through halogen bonding, while the piperazine ring provides a hydrogen bond acceptor site.
In addition to its kinase inhibition properties, 6-Chloro-2-Piperazin-1-Yl-Quinoline has been investigated for its potential role in addressing neurological disorders. The quinoline moiety is known to cross the blood-brain barrier, making it an attractive scaffold for central nervous system (CNS) drug development. Preclinical studies have demonstrated that certain derivatives of this compound can modulate neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in conditions like depression and Parkinson’s disease. The piperazine ring’s ability to interact with these receptors further underscores the compound’s therapeutic potential.
The synthesis of 6-Chloro-2-Piperazin-1-Yl-Quinoline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions where the chloro group is introduced at the 6-position of quinoline, followed by functionalization at the 2-position with a piperazine moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screening studies for drug discovery applications.
One of the most compelling aspects of 6-Chloro-2-Piperazin-1-Yl-Quinoline is its potential as a scaffold for structure-based drug design. By leveraging computational tools such as molecular docking and virtual screening, researchers can identify novel analogs with enhanced potency and selectivity. These tools have been instrumental in identifying derivatives that exhibit improved pharmacokinetic profiles, reduced toxicity, and increased target specificity. Such advancements are crucial for translating preclinical findings into clinical successes.
The pharmacological profile of 6-Chloro-2-Piperazin-1-Yl-Quinoline has been further elucidated through comprehensive pharmacokinetic studies. These studies have provided insights into its absorption, distribution, metabolism, excretion (ADME) properties, which are essential for determining its suitability as a drug candidate. The compound’s favorable pharmacokinetic profile suggests that it may have potential for oral administration, which would enhance patient compliance compared to injectable therapies.
Future directions in the research of 6-Chloro-2-Piperazin-1-Yl-Quinoline include exploring its mechanism of action in greater detail and conducting clinical trials to evaluate its safety and efficacy in human populations. Preclinical data suggest that this compound may have therapeutic applications across multiple disease areas, including oncology, neurology, and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate these studies and bring new treatments to patients who need them.
In conclusion,6-Chloro-2-Piperazin-1-Yl-Quinoline (CAS No. 78060-46-5) represents a promising candidate for drug development due to its unique structural features and demonstrated biological activities. The combination of computational chemistry tools, advanced synthetic methodologies, and comprehensive pharmacological studies has positioned this compound as a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this molecule,6-Chloro-2-Piperazinylquinoline is poised to make significant contributions to the field of medicinal chemistry.
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